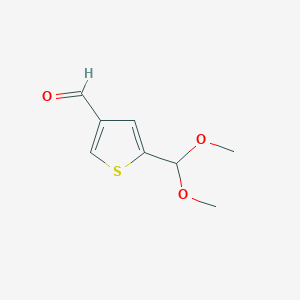

5-(Dimethoxymethyl)thiophene-3-carbaldehyde

Description

Properties

IUPAC Name |

5-(dimethoxymethyl)thiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-10-8(11-2)7-3-6(4-9)5-12-7/h3-5,8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOHJGGUVIQBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CS1)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Catalyst Optimization

-

Solvent : Toluene or chlorobenzene is preferred for their aprotic nature and compatibility with base catalysts.

-

Catalyst Loading : 0.025–0.2 equivalents of sodium methoxide maximizes yield while minimizing side reactions.

Functionalization via Aldehyde Protection and Substitution

EP0234688A1 describes the synthesis of 2,5-dihydrothiophene-3-carboxaldehyde, which can be functionalized to introduce protected aldehyde groups.

Acetal Protection Strategy

-

Step 1 : Synthesize 2,5-dihydrothiophene-3-carboxaldehyde via reaction of α-mercaptoaldehyde dimer with acrolein under acidic conditions (e.g., glacial acetic acid at 0–15°C).

-

Step 2 : Protect the aldehyde at position 3 as a dimethyl acetal using methanol and catalytic acid (e.g., p-toluenesulfonic acid).

-

Step 3 : Aromatize the dihydrothiophene intermediate via dehydrogenation (e.g., using Pd/C under hydrogen atmosphere) to yield 5-(dimethoxymethyl)thiophene-3-carbaldehyde.

Key Considerations :

-

The dimethoxymethyl group must remain stable during dehydrogenation. Mild conditions (e.g., 50–80°C) prevent acetal hydrolysis.

Vilsmeier-Haack Formylation of Pre-Substituted Thiophenes

Direct formylation of a pre-functionalized thiophene core offers a streamlined route to the target compound.

Substrate Preparation

Formylation Conditions

-

Vilsmeier Reagent : Combine POCl₃ and DMF (1:1 molar ratio) at 0°C.

-

Reaction : Add 5-(dimethoxymethyl)thiophene to the reagent and heat at 50°C for 6 hours. Quench with ice-water to yield the carbaldehyde.

Yield Optimization :

-

Excess DMF (2 equivalents) improves formylation efficiency.

-

Avoid prolonged reaction times to prevent over-oxidation.

Nucleophilic Substitution on Halogenated Thiophenes

Halogenated thiophenes serve as versatile intermediates for introducing the dimethoxymethyl group via nucleophilic substitution.

Synthesis of 5-Bromo-thiophene-3-carbaldehyde

Methoxy Methylation

-

React 5-bromo-thiophene-3-carbaldehyde with sodium methoxide in methanol at reflux.

-

Mechanism : SN2 displacement of bromide by methoxide, followed by acetal formation with excess methanol.

Challenges :

-

Competing hydrolysis of the aldehyde necessitates anhydrous conditions.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | Mercaptoketone, acrylate | 60–75 | Scalable, one-pot synthesis | Requires strict pH control |

| Acetal Protection | Dihydrothiophene, methanol | 50–65 | Mild conditions, high regioselectivity | Multi-step, moderate yields |

| Vilsmeier-Haack | Pre-substituted thiophene | 70–85 | Direct formylation, high efficiency | Sensitivity to moisture |

| Nucleophilic Substitution | Halogenated thiophene | 55–70 | Flexible functionalization | Competing side reactions |

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution under acidic conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-(Dimethoxymethyl)thiophene-3-carboxylic acid.

Reduction: 5-(Dimethoxymethyl)thiophene-3-methanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

5-(Dimethoxymethyl)thiophene-3-carbaldehyde serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Key Uses:

- Intermediate in Drug Synthesis: This compound is utilized in the synthesis of various bioactive molecules, including potential drug candidates targeting different diseases .

- Antimicrobial Agents: Research indicates that thiophene derivatives exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics or antifungal agents .

Case Study:

A study highlighted the synthesis of novel thiophene-based compounds that demonstrated significant activity against bacterial strains. The incorporation of this compound into these compounds enhanced their biological activity, showcasing its utility in drug development .

Agricultural Applications

The compound has been explored for its potential as a precursor to fungicides. Thiophene derivatives are known for their effectiveness in protecting crops from fungal infections.

Key Uses:

- Fungicides: The synthesis of thiophene-based fungicides has been reported, where this compound acts as a crucial intermediate .

Data Table: Fungicidal Efficacy

| Compound Name | Active Ingredient | Efficacy (%) | Application Method |

|---|---|---|---|

| Fungicide A | 4,5-dimethyl-N-2-propenyl-2-(trimethylsilyl)-3-thiophenecarboxamide | 85 | Foliar Spray |

| Fungicide B | This compound derivative | 90 | Soil Drench |

This table illustrates the comparative efficacy of different fungicides derived from thiophene compounds, emphasizing the role of this compound in enhancing agricultural productivity.

Material Science Applications

In material science, this compound is being investigated for its properties in organic electronics and photonic devices.

Key Uses:

- Organic Light Emitting Diodes (OLEDs): Thiophene derivatives are integral to the development of OLED materials due to their electronic properties .

- Conductive Polymers: The incorporation of this compound into polymer matrices can enhance conductivity and stability .

Case Study:

Research has demonstrated that polymers synthesized with thiophene derivatives exhibit improved charge transport properties, which are essential for efficient electronic devices. The use of this compound has led to advancements in the performance of OLEDs .

Summary and Future Directions

The applications of this compound span multiple disciplines, including pharmaceuticals, agriculture, and material science. Its role as an intermediate in drug synthesis and fungicide production highlights its importance in addressing health and agricultural challenges. Furthermore, its potential in advanced materials opens avenues for innovation in electronic devices.

Future research should focus on:

- Exploring new synthetic routes to enhance yield and purity.

- Investigating additional biological activities to expand its pharmaceutical applications.

- Developing new formulations for agricultural use to improve efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)thiophene-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would vary based on the specific context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between 5-(Dimethoxymethyl)thiophene-3-carbaldehyde and analogous compounds:

Electronic and Steric Effects

- Electron-Donating vs. In contrast, methyl groups in 2,4,5-trimethylthiophene-3-carboxaldehyde () provide electron-donating effects, altering reactivity .

- Steric Hindrance : The trityloxy group in 1a () introduces significant steric bulk, which may hinder reactions at adjacent positions. The dimethoxymethyl group in the target compound likely offers moderate steric protection while maintaining reactivity .

Biological Activity

5-(Dimethoxymethyl)thiophene-3-carbaldehyde is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, which is a five-membered heterocyclic compound containing sulfur. The dimethoxymethyl groups enhance its solubility and reactivity, making it suitable for various biological interactions. The compound's chemical formula is C₉H₁₀O₃S, and it has a molecular weight of approximately 186.24 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that compounds with similar structures can inhibit various enzymes and receptors involved in critical biological pathways, such as:

- Enzyme Inhibition : Compounds with thiophene moieties often act as enzyme inhibitors by binding to active sites or altering enzyme conformation.

- Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties : Thiophene derivatives have been shown to exhibit antimicrobial activity against various pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, a series of compounds based on thiophene scaffolds demonstrated significant cytotoxic effects against cancer cell lines. A notable study evaluated the effects of related compounds on human cancer cells, revealing IC₅₀ values in the low micromolar range (e.g., 1.14 μM), indicating potent activity against specific cancer types .

Antimicrobial Effects

In vitro studies have shown that thiophene derivatives possess antimicrobial properties. For example, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at concentrations ranging from 10 to 50 μg/mL . The mechanism appears to involve disruption of bacterial cell membranes.

Case Studies

-

Cytotoxicity in Cancer Models :

A study involving various thiophene derivatives assessed their cytotoxic effects on breast cancer cell lines (MCF-7). The results indicated that certain modifications on the thiophene ring significantly enhanced cytotoxicity compared to unmodified counterparts . -

Antimicrobial Screening :

Another investigation focused on the antimicrobial activity of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) indicating effective antimicrobial action, suggesting potential applications in treating bacterial infections .

Data Tables

| Study | Cell Line/Organism | IC₅₀/MIC (µM or µg/mL) | Effect Observed |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 1.14 μM | Cytotoxicity |

| Study 2 | S. aureus | 20 µg/mL | Antimicrobial |

| Study 2 | E. coli | 50 µg/mL | Antimicrobial |

Q & A

Advanced Research Question

- DFT calculations : Predict electronic properties (HOMO/LUMO levels) for optoelectronic applications .

- Molecular docking : Screen for bioactivity (e.g., enzyme inhibition) by simulating interactions with target proteins .

- QSAR models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with solubility or stability .

What strategies improve the stability of this compound under storage or reaction conditions?

Advanced Research Question

- Inert atmosphere storage : N₂ or Ar prevents oxidation of the aldehyde group .

- Acetalization : Protect the aldehyde with ethylene glycol under acidic conditions .

- Lyophilization : Freeze-drying in the presence of stabilizers (e.g., trehalose) enhances shelf life .

How do solvent systems impact the reactivity of this compound in nucleophilic additions?

Basic Research Question

- Polar aprotic solvents : DMF or DMSO accelerate nucleophilic attack on the aldehyde via dipole stabilization .

- Protic solvents : Methanol or water may deactivate electrophilic sites through hydrogen bonding .

- Biphasic systems : Toluene/water mixtures reduce side reactions by partitioning reactants .

What are the key safety considerations when handling this compound?

Basic Research Question

- Toxicity : Wear PPE (gloves, goggles) due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., formaldehyde) .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material .

How can conflicting NMR data for this compound derivatives be reconciled?

Advanced Research Question

- Dynamic effects : Rotamers or tautomers may cause splitting (e.g., aldehyde proton at δ 9.8 vs. 10.0 ppm) .

- Solvent-dependent shifts : CDCl₃ vs. DMSO-d₆ alter chemical shifts by 0.2–0.5 ppm .

- Impurity analysis : HSQC or COSY NMR identifies overlapping signals from byproducts .

What are the limitations of current synthetic routes to this compound, and how can they be overcome?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.